molecular formula C8H5BrFIO2 B14020013 Methyl 5-bromo-2-fluoro-3-iodobenzoate

Methyl 5-bromo-2-fluoro-3-iodobenzoate

Cat. No.: B14020013
M. Wt: 358.93 g/mol
InChI Key: QQCSEOUKQOXDJL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-3-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrFIO₂. This compound features a benzoate backbone substituted with bromo (Br), fluoro (F), and iodo (I) groups at the 5-, 2-, and 3-positions, respectively, and a methyl ester group at the 1-position. Its structural complexity makes it valuable in pharmaceutical and materials chemistry, particularly as an intermediate in Suzuki-Miyaura cross-coupling reactions or as a precursor for fluorinated drugs .

Properties

Molecular Formula

C8H5BrFIO2

Molecular Weight

358.93 g/mol

IUPAC Name

methyl 5-bromo-2-fluoro-3-iodobenzoate

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3

InChI Key

QQCSEOUKQOXDJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)I)F

Origin of Product

United States

Preparation Methods

Diazotization and Iodination of Amino-Substituted Precursors

A key approach involves starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester , which undergoes diazotization followed by iodination to yield this compound. This method is well-documented in patent CN111018740B and involves the following steps:

  • Step 1: Diazotization

    The amino-substituted methyl benzoate is dissolved in an acidic medium (commonly sulfuric acid at 20% by mass) and cooled to 0–5 °C. Sodium nitrite is added portionwise to form the diazonium salt.

  • Step 2: Iodination

    Sodium iodide or potassium iodide is added dropwise to the diazonium solution at low temperature (0–5 °C), facilitating the Sandmeyer-type substitution where the diazonium group is replaced by iodine.

  • Workup involves extraction with ethyl acetate, washing with sodium sulfite solution and saturated sodium chloride solution, followed by purification via column chromatography.

  • Yields for this iodination step typically range from 72% to 87%, with high purity confirmed by chromatographic and NMR methods.

Reaction Conditions and Reagents

Parameter Typical Conditions Notes
Acid medium 20% sulfuric acid Maintains low temperature and protonates amino group
Temperature 0–5 °C Critical to control diazonium salt stability
Sodium nitrite Slight excess (1.2 equivalents) Ensures complete diazotization
Iodide source Sodium iodide or potassium iodide (2 eq.) Provides iodide ion for substitution
Reaction time 1–5 hours Sufficient for complete conversion
Solvent for extraction Ethyl acetate Efficient organic extraction

Alternative Preparation Routes and Related Compounds

While direct literature on this compound is limited, related compounds such as 5-bromo-3-fluoro-2-methylbenzoate have been prepared using diazotization and fluorination methods with hexafluorophosphoric acid and sodium nitrite in sulfuric acid, followed by post-treatment in 1,2-dichlorobenzene to avoid chlorinated byproducts. Although this method focuses on fluorination rather than iodination, it provides insight into handling halogenated benzoate esters under mild conditions.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Diazotization 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, sulfuric acid, sodium nitrite 0–5 °C 1–5 hours Formation of diazonium salt
Iodination Sodium iodide or potassium iodide 0–5 °C 1–5 hours 72–87 Sandmeyer reaction to introduce iodine
Extraction & Purification Ethyl acetate, sodium sulfite wash, column chromatography Room temperature Purification to isolate this compound
Optional Cyanation Cuprous or zinc cyanide, NMP or DMF, nitrogen atmosphere 60–120 °C 2–10 hours 88–91 Conversion to nitrile derivatives (not mandatory)

Analytical Data Supporting Purity and Structure

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce benzoic acids .

Scientific Research Applications

Methyl 5-bromo-2-fluoro-3-iodobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-fluoro-3-iodobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .

Comparison with Similar Compounds

Structural Isomers: Halogen Substitution Patterns

Key structural analogs differ in the positions of halogen substituents, which significantly influence reactivity and physical properties:

Compound Name Substituent Positions Molecular Formula Key Properties/Notes
Methyl 5-bromo-2-fluoro-3-iodobenzoate Br (5), F (2), I (3) C₈H₅BrFIO₂ Discontinued commercially
Methyl 3-bromo-2-fluoro-5-iodobenzoate Br (3), F (2), I (5) C₈H₅BrFIO₂ 97% purity; Hazard: H315, H319, H335
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate Br (5), Cl (2), F (4), I (3) C₈H₄BrClFIO₂ Additional Cl substituent; limited data

Analysis :

  • Electronic Effects : The iodo group’s position (3 vs. 5) alters electron-withdrawing effects, impacting nucleophilic aromatic substitution rates.
  • Steric Hindrance : Bulky substituents (e.g., I at position 3) may hinder reactions at adjacent positions.

Ester Group Variants

Replacing the methyl ester with ethyl or other esters modulates solubility and stability:

Compound Name Ester Group Molecular Formula Notes
This compound Methyl C₈H₅BrFIO₂ Lower molecular weight; higher volatility
Ethyl 5-bromo-2-fluoro-3-iodobenzoate Ethyl C₉H₇BrFIO₂ 95% purity; CAS 1541047-38-4

Analysis :

  • Solubility : Ethyl esters generally exhibit lower water solubility due to increased hydrophobicity.
  • Synthetic Utility : Ethyl esters may offer better stability under basic conditions.

Halogen-Swapped Analogs

Variation in halogen types (e.g., Br vs. Cl) affects reactivity and safety:

Compound Name Halogens Molecular Formula Notes
Methyl 2-chloro-3-iodobenzoate Cl (2), I (3) C₈H₆ClIO₂ Simpler halogenation pattern
5-Bromo-2-iodobenzoic acid Br (5), I (2) C₇H₄BrIO₂ Carboxylic acid derivative

Analysis :

  • Reactivity : Bromo groups are more reactive than chloro in cross-coupling reactions.
  • Safety : Brominated compounds often pose higher toxicity risks compared to chlorinated analogs.

Biological Activity

Methyl 5-bromo-2-fluoro-3-iodobenzoate is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological implications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C8H7BrFIO2C_8H_7BrFIO_2 and a molecular weight of approximately 358.93 g/mol. The presence of bromine, fluorine, and iodine substituents on the benzene ring significantly influences its chemical reactivity and biological properties. These halogens can enhance the compound's interaction with biological targets, making it a valuable candidate in drug discovery and development.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Fluorination : Substitution of hydrogen with fluorine.
  • Bromination : Introduction of bromine using bromine (Br₂) in the presence of a catalyst.
  • Iodination : Iodine (I₂) is introduced under oxidative conditions.
  • Esterification : Conversion of the carboxylic acid group to a methyl ester using methanol (CH₃OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).

This compound's biological activity is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cellular responses.

Pharmacological Implications

Research indicates that halogenated compounds often exhibit enhanced bioactivity, including anti-cancer properties. This compound's derivatives have been explored for their pharmacological properties, demonstrating potential efficacy in drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC₈H₇BrFIO₂Contains bromine, fluorine, and iodine; unique reactivity
Methyl 5-bromo-2-iodobenzoateC₈H₇BrIO₂Lacks fluorine; different reactivity profile
Ethyl 5-bromo-2-fluoro-3-iodobenzoateC₉H₇BrFIO₂Ethyl group instead of methyl; different solubility
Methyl 4-bromo-2-fluoro-5-iodobenzoateC₈H₆BrFIO₂Different position of halogens; affects reactivity

This comparison highlights how variations in halogen substitution patterns can influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological systems:

  • Anti-Cancer Activity : Investigations have shown that derivatives exhibit significant anti-cancer effects through enzyme inhibition pathways .
  • Binding Affinity Studies : Research has demonstrated that the compound interacts effectively with various enzymes and receptors, suggesting its potential as a therapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-bromo-2-fluoro-3-iodobenzoate to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Prioritize halogen introduction to minimize steric hindrance. For example, iodination at the meta position (C3) may precede bromination (C5) due to iodine’s lower reactivity in cross-coupling reactions .
  • Reaction Conditions : Use NaHSO₃ as a mild reducing agent in DMF at 120°C under inert atmosphere (N₂) to stabilize intermediates, as demonstrated in analogous halogenated benzimidazole syntheses .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Reaction Optimization Table

StepReagent/ConditionPurposeReference
1NaHSO₃, DMF, 120°C, N₂Reduce side reactions
2I₂, HNO₃ (controlled temp)Meta-directed iodination
3Br₂, FeCl₃ (catalytic)Electrophilic bromination at C5

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Identify substituent positions via coupling patterns. For example, the fluorine atom (C2) causes splitting in adjacent protons (C1/C3), while iodine (C3) induces deshielding .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with isotopic clusters matching Br/I (e.g., m/z 386.85 for C₈H₅BrFIO₂) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal data (if crystallizable) .

Advanced Research Questions

Q. How do competing substituents (Br, I, F) influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • Buchwald-Hartwig Amination : Iodine (C3) is preferentially replaced due to lower C-I bond dissociation energy vs. C-Br/C-F. Use Pd(OAc)₂/XPhos catalyst in toluene at 100°C .
  • Sonogashira Coupling : Bromine (C5) reacts selectively under Pd(PPh₃)₄/CuI catalysis in THF/Et₃N (1:1). Fluorine’s electronegativity deactivates C2, suppressing side reactions .
  • Controlled Reactivity : Sequential coupling (e.g., first I, then Br) avoids interference. Monitor via TLC and ¹⁹F-NMR to track fluorine’s electronic effects .

Q. How can researchers address stability challenges of this compound under varying conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C; avoid UV exposure to prevent C-I bond homolysis. Validate stability via periodic HPLC .
  • Oxidative Degradation : Use antioxidant stabilizers (e.g., BHT) in non-polar solvents (hexane > DMSO). Monitor peroxide formation via iodometric titration .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C). For reactions requiring heat, use short microwave-assisted protocols .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected coupling constants or isotopic patterns)?

Methodological Answer:

  • Comparative Analysis : Benchmark ¹H-NMR shifts against analogs like Methyl 3-bromo-5-iodobenzoate (δ 7.8–8.2 ppm for aromatic protons) .
  • Isotopic Simulation : Use software (e.g., MestReNova) to simulate expected Br/I isotopic clusters in HRMS and identify impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by fluorine’s anisotropic effects. For example, HSQC can correlate C2-F with adjacent carbons .

Q. What strategies enable selective deprotection or functionalization of the methyl ester group in complex syntheses?

Methodological Answer:

  • Hydrolysis : Use LiOH/THF/H₂O (1:1) at 0°C to avoid cleaving halogens. Neutralize with HCl to recover the carboxylic acid intermediate .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without affecting aryl halides in biphasic systems (hexane/buffer) .
  • Transesterification : React with benzyl alcohol (BnOH) and Ti(OiPr)₄ to generate benzyl esters for orthogonal protection .

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